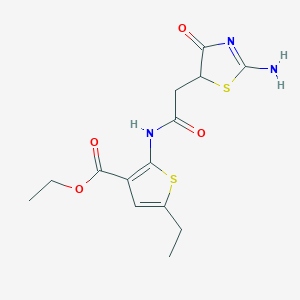

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiazolidine core. This can be achieved through the reaction of appropriate thiophene derivatives with imino-oxo compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

Ethyl esterNaOH/H2OCarboxylic acid

This reaction is reversible and influenced by pH and temperature.

Acetamido Hydrolysis

The acetamido group can hydrolyze to a primary amine under acidic conditions:

AcetamidoHCl/H2OAmino group

This reaction is significant for altering the compound’s pharmacokinetic profile .

Nucleophilic Substitution

The thiazolidinone ring and acetamido group participate in substitution reactions due to their electron-rich nitrogen and sulfur centers. For example:

-

Alkylation : The imino group (C=N) in the thiazolidinone ring can react with alkyl halides under basic conditions.

-

Amination : The amine in the acetamido group may undergo nucleophilic displacement with electrophiles (e.g., alkyl halides) .

Condensation Reactions

The imino group (C=N) in the thiazolidinone ring is reactive toward carbonyl compounds, enabling condensation with aldehydes or ketones to form Schiff bases. This reactivity is exploited in the synthesis of analogs with extended conjugation .

Alkylation and Functional Group Modification

Esterification : The carboxylic acid derivative (from hydrolysis) can be re-esterified with alcohol nucleophiles using coupling agents like DCC or HOBt.

Acetamido Derivatization : The acetamido group can undergo acylation or amidation to modify its lipophilicity and biological activity .

Biological Activity and Structural Implications

The compound’s reactivity is closely tied to its biological properties. For instance:

-

Antibacterial Activity : Thiazolidinone derivatives often exhibit activity against Gram-positive bacteria, potentially via enzyme inhibition .

-

Receptor Modulation : The acetamido-thiazolidinone linkage may interact with neurotransmitter receptors, influencing neuronal signaling.

Imine Hydrolysis

The imino group (C=N) in the thiazolidinone ring hydrolyzes to an amide under acidic conditions:

C=NH+/H2OC-NH2

This step is critical for accessing amino-thiazolidinones, which may have distinct bioactivity .

Thiazolidinone Ring Dynamics

The thiazolidinone ring undergoes tautomerism between open and closed forms, influencing its reactivity in nucleophilic substitution .

Comparison of Reaction Conditions

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Ester Hydrolysis | NaOH, H₂O | Reflux, heat | Carboxylic acid |

| Acetamido Hydrolysis | HCl, H₂O | Acidic, 60–80°C | Amino derivative |

| Alkylation | Alkyl halide | Base, DMF | Alkylated product |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural features to ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been studied for their effectiveness against various bacterial strains . The incorporation of the thiophene moiety may enhance these properties, making it a candidate for further investigation.

Anti-inflammatory Potential

The compound's structural components suggest potential anti-inflammatory activities. Similar compounds have shown promise as inhibitors of inflammatory pathways, such as the 5-lipoxygenase pathway, which is crucial in the development of inflammatory diseases . In silico studies could be conducted to evaluate the binding affinity of this compound to relevant targets.

Cytotoxicity and Anticancer Properties

The unique combination of thiophene and thiazolidinone functionalities may also impart cytotoxic effects against cancer cell lines. Previous studies on related compounds have demonstrated anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest . this compound could be explored for similar effects.

Study on Antimicrobial Activity

A recent study evaluated various thiazolidinone derivatives for their antimicrobial efficacy. The results demonstrated that modifications in the structure significantly influenced activity levels. This compound was hypothesized to show enhanced activity due to its unique structural features .

Anti-inflammatory Research

In silico docking studies have been conducted on structurally similar compounds to predict their interaction with inflammatory mediators. These studies suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Wirkmechanismus

The mechanism by which Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound lacks the ethyl group at the 5-position, which may affect its biological activity and properties.

Ethyl 5-ethyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound has a similar structure but with a different substituent at the 3-position, leading to variations in its reactivity and applications.

Biologische Aktivität

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and apoptosis-inducing properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxothiazolidine moiety, which are known for their biological significance. The general formula can be represented as follows:

Antitumor Activity

In Vitro Studies

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2 µM . The compound induced significant apoptosis, with early and late apoptotic cell populations increasing by 2.3 times and 6.6 times , respectively, compared to untreated controls .

Table 1: Antitumor Activity of Ethyl 5-Ethyl Compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| MCF-7 | 23.2 | Early: 8.73%, Late: 18.13% | G2/M: 25.56%, S: 23.38% |

| A549 | Not reported | Moderate | Not reported |

In Vivo Studies

In vivo studies further corroborated the antitumor potential of this compound. In experiments involving tumor-bearing mice, treatment resulted in a 54% reduction in tumor mass compared to controls. The compound also mitigated hepatotoxicity associated with chemotherapy, restoring liver enzyme levels toward normal .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assessments indicated that it possesses significant antibacterial activity, particularly when tested against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Ethyl 5-Ethyl Compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | Not reported | Not reported |

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to be linked to its ability to induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death. The presence of the oxothiazolidinone moiety is critical for its interaction with cellular targets involved in these processes .

Case Studies

- MCF-7 Cell Line Study : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

- Animal Model Study : In a murine model of breast cancer, the compound was administered over several days, resulting in substantial tumor size reduction compared to controls, indicating its potential for clinical application.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-3-7-5-8(13(20)21-4-2)12(22-7)16-10(18)6-9-11(19)17-14(15)23-9/h5,9H,3-4,6H2,1-2H3,(H,16,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUQHGXSMWLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.